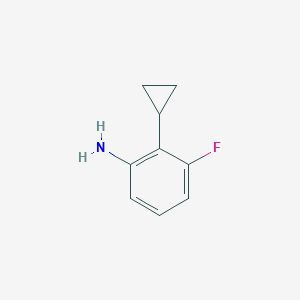

2-Cyclopropyl-3-fluoroaniline

Description

Contextual Significance within Modern Organic Synthesis and Advanced Chemical Sciences

2-Cyclopropyl-3-fluoroaniline serves as a highly valuable building block in modern organic synthesis. The strategic placement of its functional groups—the cyclopropyl (B3062369) ring, the fluorine atom, and the amino group—allows chemists to fine-tune the steric and electronic properties of larger, more complex molecules. The incorporation of fluorine into organic compounds is a well-established strategy in pharmaceutical development to enhance metabolic stability, binding affinity, and bioavailability. beilstein-journals.org Similarly, the cyclopropyl moiety is a bioisostere for various functional groups and can impart favorable pharmacological properties, including increased potency and improved metabolic profiles. nih.gov

The presence of these distinct motifs within a single, relatively simple molecule makes this compound a sought-after intermediate for creating new pharmaceuticals, agrochemicals, and advanced materials. mdpi.com Its utility lies in its capacity to participate in a wide array of chemical transformations, enabling the construction of diverse molecular architectures.

Historical Development and Research Trajectories of Fluorinated Aniline (B41778) Derivatives

The study of fluorinated anilines has a rich history, initially focusing on understanding their metabolic pathways and toxicological profiles. Early research established that the presence and position of fluorine atoms significantly influence how these compounds are processed in biological systems. nih.gov Historically, the synthesis of fluorinated anilines involved methods such as the nitration of fluorinated aromatics followed by reduction, or the Hofmann degradation of fluorinated benzamides. google.com

Over time, the focus of research has shifted from metabolic studies to leveraging these compounds as key intermediates in synthesis. The development of more sophisticated synthetic methods, including metal-catalyzed cross-coupling reactions and advanced fluorination techniques, has broadened the accessibility and application of fluorinated anilines. nih.gov Recent advancements include domino reactions for the modular construction of functionalized ortho-fluoroanilines and visible-light-induced catalytic reactions, highlighting a trajectory towards more efficient, selective, and sustainable synthetic strategies. beilstein-journals.orgrsc.org This evolution has cemented the role of fluorinated anilines as indispensable tools in the creation of functional molecules for a variety of applications. rsc.org

Unique Structural and Electronic Features Governing Reactivity and Synthetic Design

The chemical behavior of this compound is dictated by the interplay of its three key functional groups. Each substituent imparts distinct electronic effects that influence the reactivity of the aromatic ring.

The Amino Group (-NH₂): As a powerful activating group, the amino moiety donates electron density to the aromatic ring through resonance (+R effect), increasing its nucleophilicity. It strongly directs incoming electrophiles to the ortho and para positions.

The Cyclopropyl Group (-C₃H₅): This small, strained ring behaves uniquely. Due to the high p-character of its C-C bonds, it can donate electron density to an adjacent π-system, acting as an activating group. This property arises from the conjugation between the bent orbitals of the cyclopropane (B1198618) ring and the p-orbitals of the aromatic system.

The Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the ring towards electrophilic substitution. However, through resonance, it can donate a lone pair of electrons (+R effect), directing incoming electrophiles to the ortho and para positions.

In this compound, these effects combine to create a complex pattern of reactivity. The strong activating amino group dominates, but the cyclopropyl group further enhances electron density, while the fluorine atom tempers it. This intricate electronic balance must be carefully considered in synthetic design to achieve the desired regioselectivity in chemical reactions.

Table 1: Physicochemical Properties of this compound and Related Isomers This table provides key physicochemical data for isomers of cyclopropyl-fluoroaniline, offering insight into the properties of the title compound.

| Property | 3-Cyclopropyl-2-fluoroaniline | 2-Cyclopropyl-6-fluoroaniline | 5-Cyclopropyl-2-fluoroaniline |

| CAS Number | 1386459-75-1 | 1701568-95-7 | Not Available |

| Molecular Formula | C₉H₁₀FN | C₉H₁₀FN | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol | 151.18 g/mol | 151.18 g/mol |

| SMILES | Nc1cccc(c1F)C1CC1 | NC1=C(C=CC=C1F)C1CC1 | FC1=CC(C2CC2)=C(N)C=C1 |

Table 2: Comparison of Electronic Effects of Substituents on the Aniline Ring This table summarizes the primary electronic contributions of the functional groups present in this compound.

| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Reactivity | Directing Influence |

| -NH₂ (Amino) | Weak -I | Strong +R | Activating | ortho, para |

| -C₃H₅ (Cyclopropyl) | Weak -I | Weak +R (Hyperconjugation) | Activating | ortho, para |

| -F (Fluoro) | Strong -I | Weak +R | Deactivating | ortho, para |

Overview of Research Areas and Emerging Scientific Interest

The unique structural and electronic profile of this compound makes it a molecule of interest across several scientific disciplines.

Medicinal Chemistry: This is the most prominent area of application. The fluorocyclopropyl aniline scaffold is explored in the design of novel therapeutic agents. For example, fluorinated and cyclopropanated motifs are key features in kinase inhibitors developed for cancer therapy, such as analogs of Cabozantinib. nih.gov The compound also serves as a precursor for molecules with potential antistaphylococcal and other antimicrobial activities. nih.gov

Agrochemicals: Fluorinated anilines and cyclopropylamines are established building blocks in the agrochemical industry for the synthesis of potent herbicides, fungicides, and insecticides. mdpi.com The combination of these groups in this compound makes it a valuable intermediate for developing new crop protection agents.

Organic Synthesis and Catalysis: There is significant interest in developing novel and efficient synthetic routes to access functionalized anilines like this one. Research focuses on methods like iron-catalyzed cyclopropanation and domino reactions that allow for the modular construction of such challenging structures. rsc.orgoup.com

Materials Science: While less common, aniline derivatives are used in the synthesis of polymers and other advanced materials. The specific properties imparted by the fluoro and cyclopropyl groups could be exploited to create materials with unique optical or electronic properties. researchgate.net

The ongoing exploration of this compound and its derivatives is expected to yield new discoveries and applications, further cementing its importance in modern chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJFFTUXHRPKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopropyl 3 Fluoroaniline and Its Analogues

Strategic Approaches to Aryl Cyclopropylamine (B47189) Synthesis

The construction of aryl cyclopropylamines can be approached through various synthetic routes, each with its own advantages and challenges. These strategies often involve either the formation of the carbon-nitrogen bond to a pre-existing cyclopropyl-containing aromatic ring or the installation of the cyclopropyl (B3062369) group onto an aniline (B41778) derivative.

Nucleophilic Aromatic Substitution (SNAr) Strategies with Cyclopropylamine Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl-amine bonds. wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. masterorganicchemistry.com In the context of 2-cyclopropyl-3-fluoroaniline synthesis, this strategy could theoretically involve the reaction of cyclopropylamine with a suitably activated 1,2,3-trifluorobenzene (B74907) derivative.

The SNAr mechanism proceeds via a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The rate of reaction is highly dependent on the nature of the electron-withdrawing groups, the leaving group, and the nucleophile. For an SNAr reaction to be effective in this synthesis, the aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack by cyclopropylamine. The presence of a fluorine atom at the 3-position of the target molecule suggests that a difluoro- or trifluoro-substituted benzene (B151609) ring could serve as a potential starting material, with one of the fluorine atoms acting as the leaving group.

| Parameter | Influence on SNAr Reactions |

| Electron-Withdrawing Groups | Strongly activate the ring towards nucleophilic attack. Must be ortho or para to the leaving group for optimal stabilization of the Meisenheimer complex. youtube.com |

| Leaving Group | The C-F bond is highly polarized, making the carbon atom electrophilic. Fluorine can act as a leaving group, and its departure is often not the rate-determining step. masterorganicchemistry.com |

| Nucleophile | The nucleophilicity of cyclopropylamine is a key factor. The reaction conditions must be optimized to facilitate its attack on the aromatic ring. |

While theoretically plausible, the direct SNAr reaction with cyclopropylamine can be challenging due to the amine's basicity and potential side reactions.

Reductive Amination Pathways for Fluoroaniline (B8554772) Core Construction

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. purdue.edu In the synthesis of a fluoroaniline core, reductive amination can be employed to introduce the amino group to a fluorinated aromatic ketone or aldehyde precursor.

The process can be carried out in a one-pot reaction by combining the carbonyl compound, an amine source (such as ammonia (B1221849) or a primary amine), and a reducing agent. wikipedia.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgyoutube.com The choice of reducing agent is critical to avoid the reduction of the carbonyl group before imine formation.

For the construction of a 3-fluoroaniline (B1664137) core, a potential precursor would be 3-fluorocyclohexanone. Reaction with an ammonia source would form an intermediate imine, which is then reduced to 3-fluoroaniline. The conditions for this reaction, including pH and the choice of catalyst, must be carefully controlled to achieve high yields and selectivity. wikipedia.org

| Reaction Component | Role in Reductive Amination | Examples |

| Carbonyl Compound | Provides the carbon skeleton for the final amine. | Aldehydes, Ketones |

| Amine Source | Introduces the nitrogen atom. | Ammonia, Primary Amines, Secondary Amines |

| Reducing Agent | Reduces the intermediate imine or enamine. | Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂/Pd, Pt, Ni) wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions for Cyclopropyl Installation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These methods offer a powerful means to install the cyclopropyl group onto an aniline framework or to construct the aniline itself.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com To install a cyclopropyl group onto a fluoroaniline precursor, cyclopropylboronic acid or its derivatives can be coupled with a halogenated 3-fluoroaniline. nih.govorganic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com The choice of ligand, base, and solvent is crucial for the efficiency of the reaction, especially when dealing with less reactive aryl chlorides. nih.gov

Recent advancements have demonstrated the successful coupling of potassium cyclopropyltrifluoroborate (B8364958) with a variety of aryl chlorides, offering a stable and efficient alternative to the often-unstable cyclopropylboronic acid. nih.govorganic-chemistry.org

| Component | Function | Common Reagents |

| Organoboron Reagent | Cyclopropyl source | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate nih.govresearchgate.net |

| Organic Halide/Triflate | Fluoroaniline precursor | 2-Bromo-3-fluoroaniline, 2-Chloro-3-fluoroaniline |

| Palladium Catalyst | Facilitates the coupling | Pd(OAc)₂, [Pd(π-cinnamyl)Cl]₂ with ligands like XPhos, RuPhos organic-chemistry.orgresearchgate.net |

| Base | Promotes transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgopenochem.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of anilines. stackexchange.com In the synthesis of this compound, this method could be employed by coupling 2-cyclopropyl-3-fluorohalobenzene with an ammonia equivalent. rsc.org

The development of sophisticated phosphine (B1218219) ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include a wide range of substrates, including less reactive aryl chlorides and challenging nucleophiles like ammonia. nih.govresearchgate.net The use of specialized ligands and precatalysts allows for milder reaction conditions and improved functional group tolerance. nih.govbeilstein-journals.org For the synthesis of primary anilines, ammonia surrogates such as benzophenone (B1666685) imine are often used, followed by hydrolysis to reveal the free amine. rsc.org

| Component | Function | Common Reagents |

| Aryl Halide/Triflate | Cyclopropyl-fluoroarene precursor | 1-Bromo-2-cyclopropyl-3-fluorobenzene |

| Amine Source | Nitrogen nucleophile | Ammonia, Benzophenone imine, Cyclopropylamine nih.govrsc.org |

| Palladium Catalyst | Facilitates C-N bond formation | Pd₂(dba)₃, Pd(OAc)₂ with ligands like Xantphos, Josiphos-type ligands wikipedia.orgbeilstein-journals.org |

| Base | Activates the amine | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

Cyclopropanation Reactions in Precursor Synthesis

Cyclopropanation reactions are chemical processes that generate a cyclopropane (B1198618) ring. wikipedia.org These reactions are crucial for synthesizing the cyclopropyl moiety before its installation or as part of a precursor molecule. Various methods exist for cyclopropanation, each with its own specific applications and mechanisms.

One of the most well-known methods is the Simmons-Smith reaction, which involves the use of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. mdpi.com This reaction is stereospecific, with the cyclopropane being delivered to the same face of the double bond. For the synthesis of this compound precursors, a vinyl-substituted fluoroaromatic compound could be subjected to Simmons-Smith cyclopropanation.

Other methods for cyclopropanation include reactions involving diazo compounds and transition metal catalysts, such as cobalt or rhodium complexes, which generate metal carbenoids that then react with alkenes. nih.govresearchgate.net The choice of cyclopropanation method depends on the substrate, desired stereochemistry, and functional group tolerance.

| Cyclopropanation Method | Key Reagents | General Application |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu or Et₂Zn | Stereospecific cyclopropanation of alkenes. mdpi.com |

| Transition Metal-Catalyzed | Diazo compounds (e.g., ethyl diazoacetate), Transition metal catalyst (e.g., Co(II), Rh(II) complexes) nih.govresearchgate.net | Formation of cyclopropanes from alkenes via metal carbenoid intermediates. |

| Kulinkovich Reaction | Grignard reagents, Esters, Titanium alkoxide catalyst | Synthesis of cyclopropanols. wikipedia.org |

Novel and Sustainable Synthetic Protocols

The chemical industry is increasingly moving towards more sustainable and efficient manufacturing processes. For the synthesis of aniline and its derivatives, this involves the development of green chemistry approaches, advanced catalytic systems, and the application of technologies like flow chemistry.

Green Chemistry Approaches in Aniline Synthesis

Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. In aniline synthesis, this often translates to replacing traditional methods, which may use harsh reagents or generate significant waste, with more environmentally benign alternatives.

One such approach is the use of microwave-assisted organic synthesis (MAOS). A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported, which eliminates the need for organic solvents and metal catalysts. tandfonline.com This method utilizes aqueous ammonium (B1175870) hydroxide (B78521) and can achieve complete conversion in as little as five minutes at 130°C. tandfonline.com Another green approach involves using magnesium sulphate-glacial acetic acid as a benign and inexpensive catalyst for the acetylation of aniline, avoiding the use of toxic acetic anhydride. ijtsrd.com

| Starting Material | Reagent | Conditions | Time | Yield | Reference |

| 1-Fluoro-2,4-dinitrobenzene | 28-30% NH₄OH (aq) | Microwave, 130°C | 5 min | >99% | tandfonline.comnih.gov |

| Aniline | Glacial Acetic Acid, MgSO₄·7H₂O | 118°C | 90 min | 92% | ijtsrd.com |

Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is at the heart of modern organic synthesis, enabling reactions with high efficiency and control. For the synthesis of functionalized anilines, transition-metal catalysts are widely employed to achieve high selectivity and yield. bath.ac.uk The catalytic hydrogenation of the corresponding nitroarenes is a common and powerful method for preparing anilines. mdpi.com

Various metals, including palladium, rhodium, and ruthenium, have been used to catalyze the C-H functionalization of anilines, allowing for the direct introduction of functional groups at specific positions (ortho, meta, or para). researchgate.netkcl.ac.uk For example, cationic ruthenium(II) complexes have been shown to enable oxidative C-H/N-H bond functionalizations of anilines in water, providing access to bioactive indoles. acs.org

The choice of catalyst and reaction conditions can be tailored to achieve the desired outcome. For instance, in the synthesis of secondary anilines from nitroarenes and aldehydes, palladium nanoparticles supported on natural gums have been shown to be active, selective, and recyclable catalysts. mdpi.com

| Catalyst | Substrate | Product | Conditions | Yield | Selectivity | Reference |

| Cationic Ru(II) complex | Acetanilide | 2-Alkenyl Acetanilide | Water, 100°C | High | Ortho | acs.org |

| Pd NPs on Cherry Gum | Nitrobenzene, Benzaldehyde | N-Benzylaniline | 3 bar H₂, Glycerol, 100°C | 89% | High | mdpi.com |

| Microwave (catalyst-free) | 1-chloro-2-nitro-4-(trifluoromethyl)benzene | 2-nitro-4-(trifluoromethyl)aniline | aq. NH₄OH, 130°C | 98% | High | nih.gov |

Flow Chemistry Applications in Aniline Derivative Production

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. durham.ac.uk In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. durham.ac.uk

This technology is particularly well-suited for the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com For the synthesis of aniline derivatives, flow chemistry can enable hazardous reactions to be performed more safely and can facilitate multi-step syntheses in an integrated and automated fashion.

For example, a seven-step synthesis of the antibiotic linezolid, which involves an aniline building block, was developed in a fully continuous manner with a total residence time of just 27 minutes, achieving a throughput of 816 mg/h. mdpi.com In another example, the reduction of a nitroaromatic compound to the corresponding aniline was achieved in a fixed-bed reactor containing a palladium on carbon catalyst, which could be used for over 250 hours without loss of activity. acs.org

| Reaction Type | Batch Conditions | Flow Conditions | Batch Yield | Flow Yield | Throughput | Reference |

| Nitro Reduction | N/A | Pd/C, 40°C, Et₃SiH | N/A | Quantitative | N/A | acs.org |

| Linezolid Synthesis | >60 hours | 7 steps, PFA tubing, 27 min total residence time | 72% | 73% | 816 mg/h | mdpi.com |

| Imatinib Synthesis | N/A | 3 steps, 48 min total residence time | N/A | 58% | 0.63 mmol/h | mdpi.com |

Chemical Reactivity and Mechanistic Transformation Studies of 2 Cyclopropyl 3 Fluoroaniline

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of 2-cyclopropyl-3-fluoroaniline, the reaction's outcome is dictated by the interplay of the electronic and steric effects of the amino, cyclopropyl (B3062369), and fluoro substituents. The general mechanism involves the attack of an electrophile by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product.

Regioselectivity and Reaction Mechanism Investigations

The regioselectivity of EAS reactions on this compound is a complex interplay of the directing effects of its three substituents. The amino group (-NH2) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. byjus.com This significantly stabilizes the arenium ion intermediate when the electrophile attacks the positions ortho and para to the amino group.

The cyclopropyl group is also considered an activating group, capable of donating electron density to the aromatic ring, and is an ortho-, para-director. youtube.com Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, yet it paradoxically acts as an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

Given the positions of the substituents in this compound, the C4 and C6 positions are para and ortho, respectively, to the strongly activating amino group. The C5 position is meta to the amino group but ortho to the cyclopropyl group and para to the fluoro group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by the dominant amino group. The C5 position is a potential site for substitution, though likely to a lesser extent.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Activating/Deactivating Influence of Substituents | Predicted Major/Minor Product |

|---|---|---|

| C4 (para to -NH2, meta to -F) | Strongly activated by -NH2, weakly activated by cyclopropyl | Major Product |

| C6 (ortho to -NH2, ortho to -F) | Strongly activated by -NH2, potentially sterically hindered | Major Product |

Electronic and Steric Influence of Cyclopropyl and Fluoro Substituents on Aromatic Reactivity

The electronic influence of the cyclopropyl group is primarily electron-donating, which enhances the nucleophilicity of the aromatic ring and stabilizes the positively charged intermediate formed during electrophilic attack. This activating effect promotes faster reaction rates compared to benzene (B151609).

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack. However, it also has a resonance effect (+R effect) where its lone pairs can be donated to the ring, which directs incoming electrophiles to the ortho and para positions. In the context of this compound, the deactivating inductive effect of fluorine is likely to be overcome by the strong activating effects of the amino and cyclopropyl groups.

Steric hindrance plays a crucial role in the reactivity of this molecule. The cyclopropyl group at the C2 position can sterically hinder the approach of an electrophile to the adjacent C6 position. vedantu.comwikipedia.orgcgchemistrysolutions.co.instackexchange.comquora.com This "ortho effect" may lead to a preference for substitution at the less sterically crowded C4 (para) position. vedantu.comwikipedia.orgcgchemistrysolutions.co.instackexchange.comquora.com

Nucleophilic Reactions at the Amine Moiety

The primary amine functionality of this compound is a key site for nucleophilic reactions, allowing for the synthesis of a variety of derivatives.

Acylation and Sulfonylation Reactions for Amide and Sulfonamide Formation

Acylation of this compound with acyl halides or anhydrides in the presence of a base leads to the formation of the corresponding N-acylated amide. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions proceed through a nucleophilic addition-elimination mechanism at the carbonyl or sulfonyl group, respectively. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the acyl group or the sulfur of the sulfonyl group.

The presence of the ortho-cyclopropyl group may sterically hinder the approach of the acylating or sulfonylating agent, potentially requiring more forcing reaction conditions or leading to lower yields compared to unhindered anilines. libretexts.org

Table 2: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Type | General Reaction Conditions |

|---|---|---|---|

| This compound | Acetyl chloride | Amide | Base (e.g., pyridine (B92270), triethylamine), aprotic solvent |

Imine and Schiff Base Formation

This compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is generally reversible. masterorganicchemistry.com

The steric bulk of the ortho-cyclopropyl group and the electronic nature of the substituents on both the aniline (B41778) and the carbonyl compound can influence the rate and equilibrium of imine formation. Steric hindrance around the amine can slow down the reaction. worktribe.com

Reactions with Isocyanates and Isothiocyanates

The reaction of this compound with isocyanates provides a direct route to the synthesis of N,N'-disubstituted ureas. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. proquest.comnih.govumn.edursc.org

Similarly, the reaction with isothiocyanates yields the corresponding thioureas. rsc.orgrsc.orgchemrxiv.orgorganic-chemistry.orgnih.gov The kinetics of these reactions can be influenced by the electronic properties of the substituents on both the aniline and the isocyanate/isothiocyanate. Electron-withdrawing groups on the aniline can decrease its nucleophilicity and slow down the reaction rate. rsc.org

Table 3: Reactions with Isocyanates and Isothiocyanates

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Phenyl isocyanate | N-(2-cyclopropyl-3-fluorophenyl)-N'-phenylurea |

Reactivity and Ring-Opening Pathways of the Cyclopropyl Moiety

The three-membered ring of the cyclopropyl group in this compound is susceptible to various ring-opening reactions due to its inherent strain energy. These transformations can be initiated through oxidative, acid-catalyzed, or radical-mediated pathways.

The oxidative ring-opening of N-cyclopropylanilines, analogous to this compound, is often initiated by a single-electron transfer (SET) from the nitrogen atom to an oxidant. This process generates a nitrogen radical cation, which is a key intermediate in the subsequent ring-opening cascade. The irreversibility of this ring-opening is driven by the release of the cyclopropane's ring strain, which is approximately 28 kcal/mol. acs.org

In the presence of molecular oxygen, the resulting distonic radical cation, where the radical and cation are separated, can react to form an endoperoxide intermediate. This intermediate is proposed to undergo further fragmentation, leading to products such as 3-hydroxy-N-phenylpropanamide and acetanilide. acs.org The general mechanism for the oxidative ring-opening of a cyclopropylaniline is depicted below:

Table 1: Proposed Steps in the Oxidative Ring-Opening of N-Cyclopropylanilines

| Step | Description |

|---|---|

| 1. Single-Electron Transfer (SET) | The aniline nitrogen is oxidized to a radical cation. |

| 2. Cyclopropyl Ring-Opening | The radical cation undergoes irreversible cleavage of the cyclopropyl ring to form a more stable distonic radical cation. |

| 3. Reaction with Oxygen | The distonic radical cation reacts with molecular oxygen to form an endoperoxide intermediate. |

| 4. Fragmentation | The endoperoxide intermediate fragments to yield ring-opened products. |

This table is based on mechanistic studies of N-cyclopropylanilines and serves as a model for the expected reactivity of this compound.

While acid-catalyzed ring-opening is a known reaction for cyclopropanes, specific studies on this compound are not extensively reported. However, studies on related systems provide insights into potential pathways. For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid in aqueous acetic acid leads to the specific cleavage of the cyclopropyl group from the nitrogen, resulting in the formation of N-alkyl-N-nitrosoanilines. acs.org This suggests that under acidic conditions, the C-N bond can be susceptible to cleavage.

Table 2: Acid Catalysts Screened for Ring-Opening of a Cyclopropanated Bicyclic Alkene

| Catalyst | Yield of Ring-Opened Product (%) |

|---|---|

| p-Toluenesulfonic acid monohydrate | 38 |

| Camphorsulfonic acid (CSA) | 50 |

This data is from a study on a different cyclopropanated molecule and is presented to illustrate the influence of the acid catalyst on ring-opening reactions. nih.gov

The formation of a radical cation from the aniline moiety is a central theme in the reactivity of cyclopropylanilines. acs.org This intermediate is not only pivotal for oxidative ring-opening but also enables a range of subsequent transformations. Visible light photocatalysis has emerged as a powerful tool to generate these radical cations, which can then participate in cycloaddition reactions. nih.gov

For example, the photooxidation of N-cyclopropylanilines can induce a rearrangement to a distonic ion, which can be intercepted by alkenes and alkynes in [3+2] annulation reactions to afford functionalized carbocycles. nih.gov The efficiency and selectivity of these reactions can be influenced by the choice of photocatalyst and reaction conditions.

Table 3: Photocatalysts for the [3+2] Annulation of Cyclopropylanilines

| Photocatalyst | Description |

|---|---|

| Ru(bpz)₃(PF₆)₂ | A commonly used ruthenium-based photocatalyst for generating amine radical cations. |

This table lists photocatalysts used in studies with N-cyclopropylanilines, which are expected to be applicable to this compound. nih.gov

Advanced Coupling Reactions

The aromatic ring and the C-H bonds of the cyclopropyl group in this compound present opportunities for advanced coupling reactions, enabling the synthesis of more complex molecular architectures.

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of unactivated C-H bonds. While specific studies on this compound are limited, research on related aniline and cyclopropane (B1198618) derivatives provides a strong basis for potential applications.

For aniline derivatives, directing groups can be employed to achieve regioselective C-H functionalization of the aromatic ring. acs.orgresearchgate.net For instance, rhodium(III)-catalyzed C-H activation of aniline derivatives containing a pyrimidine (B1678525) directing group can lead to the formation of C3-substituted indolines. acs.org The fluorine atom in this compound is known to promote ortho-C-H metalation, which could be leveraged for selective functionalization. researchgate.net

The C-H bonds of the cyclopropyl group can also be targeted. Palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes has been achieved using mono-N-protected amino acid ligands, allowing for cross-coupling with a variety of organoboron reagents. nih.gov This approach offers a route to enantioenriched cis-substituted cyclopropanes.

Table 4: Examples of C-H Activation Strategies Applicable to this compound

| Substrate Type | Catalyst System | Functionalization |

|---|---|---|

| Aniline Derivatives | Rh(III)/Directing Group | C-H annulation |

| Fluoroarenes | Pd(II)/Norbornene Mediator | meta-C-H arylation |

This table summarizes C-H activation methodologies developed for related compound classes, suggesting potential synthetic routes for the functionalization of this compound.

Late-stage functionalization (LSF) is a valuable strategy in medicinal chemistry for the rapid diversification of complex molecules. acs.org The introduction of fluorine is a common goal of LSF due to its profound effects on the physicochemical and biological properties of molecules.

For a molecule like this compound, LSF could be envisioned at several positions. For instance, palladium-catalyzed electrophilic aromatic C-H fluorination has been developed for the late-stage introduction of fluorine onto arenes. mpg.de Furthermore, a tandem C-H fluorination and nucleophilic aromatic substitution (SNAr) sequence can be used to install a variety of functional groups at the position alpha to a nitrogen in heteroaromatic systems, a strategy that could be adapted for aniline derivatives. acs.org

The development of LSF methods often relies on the unique reactivity of the substrate and the careful selection of reagents and catalysts to achieve high chemoselectivity and regioselectivity.

Table 5: Selected Late-Stage Functionalization Approaches

| Functionalization | Reagent/Catalyst | Potential Application |

|---|---|---|

| C-H Fluorination | Palladium catalyst/Electrophilic fluorine source | Introduction of an additional fluorine atom onto the aromatic ring. |

This table outlines general late-stage functionalization strategies that could potentially be applied to modify the structure of this compound.

Derivatization and Analog Development Based on 2 Cyclopropyl 3 Fluoroaniline Scaffold

Synthesis of Substituted Amides, Ureas, and Thioureas

The nucleophilic primary amino group of 2-cyclopropyl-3-fluoroaniline is readily functionalized to form amides, ureas, and thioureas. These transformations are fundamental in scaffold elaboration, often serving to introduce new pharmacophores or modulate the physicochemical properties of the parent molecule.

Amide Synthesis: Acylation of this compound with various acylating agents, such as acyl chlorides or carboxylic anhydrides, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), yields the corresponding N-aryl amides. This reaction is typically high-yielding and tolerates a wide range of functional groups on the acylating partner.

Urea (B33335) and Thiourea (B124793) Synthesis: Symmetrical and unsymmetrical ureas and thioureas can be prepared through the reaction of this compound with isocyanates and isothiocyanates, respectively. The reaction proceeds via nucleophilic attack of the aniline (B41778) nitrogen on the electrophilic carbon of the is(othi)ocyanate. This method is highly efficient for generating diverse libraries of urea and thiourea derivatives by varying the substituent on the is(othi)ocyanate reagent.

| Derivative Type | Reagent | General Product Structure | Typical Reaction Conditions |

|---|---|---|---|

| Amide | Acetyl Chloride (R=CH₃) |  | Pyridine, CH₂Cl₂, 0°C to RT |

| Urea | Phenyl Isocyanate (R=Ph) |  | THF, Room Temperature |

| Thiourea | Methyl Isothiocyanate (R=CH₃) |  | Ethanol, Reflux |

Construction of Diverse Heterocyclic Systems

The aniline scaffold is a cornerstone for the synthesis of a vast array of nitrogen-containing heterocycles. Established synthetic methodologies can be applied to this compound to generate novel and complex molecular architectures.

The Paal-Knorr synthesis provides a direct route to substituted pyrroles by condensing a primary amine with a 1,4-dicarbonyl compound under acidic conditions. alfa-chemistry.comwikipedia.orgresearchgate.netresearchgate.netrgmcet.edu.in Reacting this compound with a compound like hexane-2,5-dione would yield the corresponding N-(2-cyclopropyl-3-fluorophenyl)pyrrole derivative. alfa-chemistry.comwikipedia.orgresearchgate.netresearchgate.netrgmcet.edu.in

The synthesis of pyrazolopyridines , a class of fused heterocycles, can be achieved through multi-step sequences. A common approach involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com Alternatively, strategies starting from substituted anilines can be employed, often involving the construction of a pyridine ring onto a pre-formed pyrazole, or vice-versa. For instance, this compound can be converted into a corresponding aminopyridine intermediate, which is then cyclized to form the pyrazolopyridine core. mdpi.comnih.govnih.govarkat-usa.org

The Gould-Jacobs reaction is a powerful method for constructing the 4-quinolone skeleton. wikipedia.orgablelab.euresearchgate.net This reaction involves the initial condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization. wikipedia.orgablelab.eu Subsequent hydrolysis and decarboxylation of the resulting ester yields the 4-quinolone. Applying this sequence to this compound would produce a 7-cyclopropyl-8-fluoro-4-quinolone derivative, a scaffold of significant interest in drug discovery.

Quinoline derivatives can also be accessed through various other cyclization strategies, such as the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from the parent aniline. nih.gov

Triazole rings are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. To utilize this compound as a precursor, it must first be converted to the corresponding aryl azide. This is typically achieved by diazotization of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and HCl) to form a diazonium salt, which is then treated with sodium azide. organic-chemistry.org The resulting 1-azido-2-cyclopropyl-3-fluorobenzene can then undergo a copper-catalyzed (CuAAC) or ruthenium-catalyzed (RuAAC) "click" reaction with a terminal alkyne to regioselectively form 1,4-disubstituted-1,2,3-triazoles. organic-chemistry.orgnih.govfrontiersin.org Other methods for forming triazoles directly from anilines without isolating the azide intermediate have also been developed. nih.govfrontiersin.orgacs.orgbeilstein-journals.org

Benzothiazoles can be synthesized from anilines through several routes. A classic method is the Jacobson benzothiazole (B30560) synthesis, which involves the cyclization of N-arylthioamides. A more direct approach involves the reaction of an aniline with a sulfur source and a one-carbon synthon. For example, this compound can react with potassium thiocyanate (B1210189) in the presence of bromine (Hugershoff reaction) or with elemental sulfur and an aldehyde or ketone to construct the thiazole (B1198619) ring. organic-chemistry.orgacs.orgwisdomlib.orgindexcopernicus.comnih.gov

The Fischer indole (B1671886) synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.comthermofisher.comdaneshyari.comorganic-chemistry.org To apply this to the this compound scaffold, the aniline is first converted to its corresponding phenylhydrazine (B124118) derivative. This is accomplished via diazotization followed by reduction, typically with sodium sulfite (B76179) or tin(II) chloride. The resulting 2-cyclopropyl-3-fluorophenylhydrazine is then condensed with an aldehyde or ketone to form the key hydrazone intermediate, which upon heating in the presence of an acid (e.g., polyphosphoric acid, zinc chloride) rearranges to form the substituted indole. wikipedia.orgbyjus.comthermofisher.com

Oxindoles , or 2-indolinones, are commonly prepared by the cyclization of α-haloacetanilides (a Stolle synthesis variant) or through palladium-catalyzed intramolecular C-H arylation of N-aryl-α-chloroacetamides. The synthesis would begin with the acylation of this compound with an agent like chloroacetyl chloride to form the N-(2-cyclopropyl-3-fluorophenyl)-2-chloroacetamide precursor, which is then subjected to intramolecular cyclization conditions, often using a Lewis acid catalyst like aluminum chloride.

Design and Synthesis of Polyfunctionalized Aniline Analogues

Introducing additional functional groups onto the this compound aromatic ring allows for fine-tuning of its electronic and steric properties. The regiochemical outcome of electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents: the amino (-NH₂), fluoro (-F), and cyclopropyl (B3062369) groups.

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group. organicchemistrytutor.comyoutube.comchemistrytalk.orglibretexts.org

Fluoro Group (-F): A deactivating, ortho-, para-directing group due to competing inductive withdrawal (-I) and resonance donation (+M) effects. libretexts.orgwikipedia.org

Cyclopropyl Group: A weakly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through its unique orbital character.

The combined influence of these groups dictates the position of incoming electrophiles. The potent activating effect of the amino group is dominant, directing substitution primarily to the positions ortho and para to it (C4 and C6). The C6 position is para to the amino group and ortho to the cyclopropyl group, making it highly activated. The C4 position is ortho to both the amino and fluoro groups. Steric hindrance from the adjacent cyclopropyl group may disfavor substitution at the C1 position. Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to yield predominantly 4- and 6-substituted derivatives.

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br⁺ | 4-Bromo- and 6-bromo-2-cyclopropyl-3-fluoroaniline | Strong o,p-directing effect of -NH₂ group dominates. |

| Nitration | NO₂⁺ | 2-Cyclopropyl-3-fluoro-4-nitroaniline and -6-nitroaniline | Strong o,p-directing effect of -NH₂ group dominates. |

| Acylation | RCO⁺ | N-acylated product is typically formed first. Ring acylation requires protection of the amino group. | Amino group is more nucleophilic than the ring. |

Chiral Derivatization and Stereoselective Synthesis Research Based on the this compound Scaffold

The development of chiral derivatives and stereoselective synthetic methods for compounds based on the this compound scaffold is a critical area of research, driven by the need for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science. This section explores the nuanced strategies employed to control the stereochemistry of cyclopropyl-containing molecules, focusing on diastereoselective and enantiodivergent approaches.

Diastereoselective Approaches to Cyclopropyl-Containing Compounds

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. For cyclopropyl-containing compounds, this is often achieved by controlling the approach of a reagent to a prochiral substrate or by using chiral auxiliaries to direct the stereochemical outcome of a reaction.

One notable method involves the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, which yields methyl 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity. This approach is particularly relevant for the synthesis of precursors to aryl-substituted cyclopropylamines. The reaction's efficiency is influenced by the electronic nature of the substituents on the aryl ring, with electron-withdrawing groups generally leading to higher yields at room temperature.

Another significant strategy is the synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. This reaction proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure to form the cyclopropylamine (B47189). This method has demonstrated high diastereoselectivity for the trans isomer.

Furthermore, the diastereoselective synthesis of cyclopropyl diboronates has been achieved through a 1,2-boronate rearrangement. These diboronated cyclopropanes are versatile intermediates that can be further functionalized to introduce amino groups, providing a pathway to polysubstituted cyclopropanes with high diastereoselectivity.

| Method | Substrates | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed Cyclopropanation | Aryldiazoacetates and N-vinylphthalimide | Rh₂(OAc)₄ | High trans-selectivity (>98:2 dr) for 1-aryl-2-amino-cyclopropane carboxylates | |

| Zinc Homoenolate Trapping | α-Chloroaldehydes and amines | Zinc | Highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines | |

| 1,2-Boronate Rearrangement | gem-Bis(boronates) and thianthrenium salts | Not applicable | Highly diastereoselective formation of cyclopropyl diboronates |

Enantiodivergent Synthetic Routes

Enantiodivergent synthesis provides access to either enantiomer of a chiral molecule from a common starting material, typically by changing the catalyst or reaction conditions. This strategy is highly valuable for exploring the biological activity of different stereoisomers.

A powerful approach to enantiodivergent synthesis of cyclopropanes involves biocatalysis with engineered enzymes. Engineered myoglobin (B1173299) and other hemoproteins have been developed as "carbene transferases" that can catalyze cyclopropanation reactions with high stereoselectivity. By remodeling the active site of these enzymes through protein engineering, variants can be created that exhibit stereodivergent selectivity, producing different enantiomers of the cyclopropane (B1198618) product. This has been demonstrated in the intramolecular cyclopropanation of allyl diazoacetates to form cyclopropane-fused γ-lactones, where different myoglobin variants can lead to the formation of opposite enantiomers.

Computational design has further advanced this field, enabling the development of "generalist" cyclopropanases with tailored and predictable stereoselectivity. This has led to a biocatalytic toolbox that can provide access to a full set of cyclopropane stereoisomers from a wide range of olefin substrates with high diastereo- and enantioselectivity.

In a non-enzymatic approach, a stereodivergent synthesis of 2-arylcyclopropylamines (ACPAs) has been developed through a sequence of iridium-catalyzed C(sp³)–H borylation and Suzuki-Miyaura coupling. The key to the stereodivergence lies in the Suzuki-Miyaura coupling step. The reaction proceeds with retention of configuration at the carbon bearing the boryl group. However, epimerization at the nitrogen-bound carbon can occur. Interestingly, this epimerization can be suppressed by the presence of oxygen. Therefore, by simply changing the reaction atmosphere from nitrogen to oxygen, it is possible to access either the cis or trans isomer of the arylcyclopropylamine.

| Method | Key Feature | Catalyst/Control Element | Outcome | Reference |

|---|---|---|---|---|

| Biocatalytic Intramolecular Cyclopropanation | Engineered enzyme active site | Stereocomplementary myoglobin variants | Access to different enantiomers of cyclopropane-fused γ-lactones | |

| Computational Enzyme Design | Mechanism-based computational workflow | Designed hemoprotein scaffolds | Predictable access to a full set of cyclopropane stereoisomers | |

| Sequential C-H Borylation and Suzuki-Miyaura Coupling | Control of epimerization during coupling | Reaction atmosphere (N₂ vs. O₂) | Stereodivergent synthesis of cis or trans 2-arylcyclopropylamines |

Computational and Theoretical Investigations of 2 Cyclopropyl 3 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods could provide invaluable data on the geometry, stability, and electronic properties of 2-Cyclopropyl-3-fluoroaniline.

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study on this compound would typically involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic properties.

Key properties that would be investigated include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure.

Electronic Energies: Total energy, ionization potential, and electron affinity.

For similar fluoroaniline (B8554772) isomers, studies have shown that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide accurate geometrical parameters and electronic properties that correlate well with experimental data where available.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are crucial for understanding a molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the this compound molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, negative potential would be expected around the electronegative fluorine atom and the lone pair of the nitrogen atom, indicating sites susceptible to electrophilic attack. Positive potential would likely be found around the amine hydrogens, marking them as sites for nucleophilic interaction.

Frontier Molecular Orbitals (FMO): This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For related aniline (B41778) derivatives, the HOMO is often localized on the aniline ring and the amino group, while the LUMO distribution can be influenced significantly by electron-withdrawing substituents.

Reactivity Prediction and Transition State Analysis

Building on MEP and FMO analysis, further calculations could predict the molecule's reactivity in specific chemical reactions. By modeling the interaction of this compound with a reactant, computational chemists can map the reaction pathway and identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the reaction rate. Such studies are vital for understanding reaction mechanisms and designing new synthetic routes. No such specific transition state analyses have been published for this compound.

Conformational Analysis and Energy Landscape Studies

The presence of the rotatable cyclopropyl (B3062369) and amino groups suggests that this compound can exist in multiple conformations. Conformational analysis would explore the molecule's potential energy surface by systematically rotating the C-C bond connecting the cyclopropyl group to the benzene (B151609) ring and the C-N bond of the amine group. This process identifies all stable conformers (energy minima) and the energy barriers (transition states) that separate them. Studies on similar molecules like cyclopropylbenzene (B146485) have shown that the cyclopropyl group can adopt different orientations (e.g., bisected or perpendicular) relative to the phenyl ring, with small energy differences between them. A detailed energy landscape for this compound would clarify its preferred shape in different environments.

Molecular Dynamics Simulations (Focus on Intermolecular Interactions and Solvation)

While quantum calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of the molecule in a condensed phase, such as in a solvent like water or an organic solvent. An MD simulation of this compound would track the positions and velocities of the molecule and surrounding solvent molecules over time. This would provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The dynamics of hydrogen bonds forming between the amine group and protic solvents.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in a liquid or solid state.

This information is crucial for predicting properties like solubility and understanding how the molecule behaves in a realistic chemical or biological environment.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical tools that correlate the structural features of molecules (described by numerical values called descriptors) with their physical, chemical, or biological properties. To build a QSPR model relevant to this compound, one would first need a dataset of related aniline derivatives with known experimental values for a property of interest (e.g., boiling point, solubility, or biological activity).

Computational software would then be used to calculate a large number of molecular descriptors for each compound in the dataset, including this compound. These descriptors can be electronic (e.g., HOMO/LUMO energies), topological (based on the 2D graph of atoms), or geometric (based on the 3D structure). Statistical methods are then employed to build a mathematical equation linking the most relevant descriptors to the property. While general QSPR studies exist for classes of aniline compounds, no specific model has been developed or validated for predicting the properties of this compound.

Prediction of Physicochemical Descriptors (e.g., Lipophilicity, Acidity/Basicity)

Computational methods are widely used to estimate key physicochemical descriptors that influence a molecule's pharmacokinetic profile.

Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in drug discovery. The introduction of fluorine into a molecule can have varied effects on its lipophilicity. While fluorine is highly electronegative, the substitution of hydrogen with fluorine can sometimes increase lipophilicity due to the strong C-F bond and the low polarizability of the fluorine atom. nih.gov For this compound, the presence of both the nonpolar cyclopropyl group and the fluorine atom is expected to result in moderate lipophilicity.

Computational models, ranging from fragment-based approaches to more sophisticated machine learning algorithms like graph neural networks (GNNs), are employed to predict these values with increasing accuracy. mdpi.comnih.gov These models analyze the molecule's structure to estimate its partitioning behavior between an oily (n-octanol) and a watery phase.

Acidity and Basicity

The basicity of the aniline moiety is a key chemical feature, quantified by the pKa of its conjugate acid (the anilinium ion). The electronic nature of the substituents on the aromatic ring significantly influences this property. The fluorine atom at the meta-position relative to the amino group acts as an electron-withdrawing group through its inductive effect, which is expected to decrease the electron density on the nitrogen atom. This reduction in electron density weakens the basicity of the amine, resulting in a lower pKa value compared to unsubstituted aniline. The cyclopropyl group is known to have complex electronic properties, capable of donating electrons through σ-π conjugation, which could partially counteract the effect of the fluorine atom.

Quantum chemical calculations are robust techniques for estimating acidity constants. pnu.ac.ir Methods such as DFT (e.g., B3LYP, CAM-B3LYP) combined with a polarizable continuum model (PCM) or a solvation model based on density (SMD) can predict pKa and pKb values with a high degree of accuracy. researchgate.netnih.gov These calculations involve computing the Gibbs free energy change for the protonation/deprotonation equilibrium in a simulated aqueous environment. pnu.ac.iracs.org

Table 1: Predicted Physicochemical Descriptors for this compound This table contains predicted data based on computational models and structure-activity relationships from analogous compounds. Actual experimental values may vary.

| Descriptor | Predicted Value/Range | Computational Method | Comment |

|---|---|---|---|

| logP | 2.0 - 2.5 | Fragment-based methods (e.g., ClogP), GNNs | Moderate lipophilicity is expected due to the combined effects of the hydrophobic cyclopropyl group and the fluoro substituent. |

| pKa (Anilinium ion) | 3.5 - 4.0 | DFT (e.g., B3LYP, CAM-B3LYP) with PCM/SMD solvation | Basicity is predicted to be lower than aniline (pKa ≈ 4.6) due to the electron-withdrawing effect of the fluorine atom. |

Solvent Effects and Intermolecular Interactions

Solvent Effects

The solvent environment can significantly influence the properties and behavior of a molecule. Computational studies often use implicit solvation models like PCM to account for the bulk electrostatic effects of a solvent. journalirjpac.com These models create a cavity in a continuous dielectric medium to represent the solute, allowing for the calculation of properties in different solvents. For this compound, polar solvents are expected to stabilize charged or highly polar transition states and influence conformational equilibria. The choice of solvent can impact properties like UV-Vis absorption maxima and the relative energies of different molecular conformations. journalirjpac.com

Intermolecular Interactions

This compound can participate in several types of non-covalent interactions, which are crucial for its crystal packing and binding to biological targets. Computational methods can be used to analyze and quantify these interactions.

Hydrogen Bonding: The primary amine (-NH2) group can act as a hydrogen bond donor, while the fluorine atom and the nitrogen atom itself can act as weak hydrogen bond acceptors.

π-Interactions: The aromatic ring can engage in π-stacking with other aromatic systems and cation-π interactions with positively charged species. researchgate.net

Molecular Dynamics (MD) simulations and quantum chemical calculations on molecular clusters can provide detailed information about the geometry and energy of these intermolecular interactions. frontiersin.orgbham.ac.uk

Spectroscopic Property Prediction via Computational Methods

Computational chemistry serves as an invaluable tool for predicting and interpreting spectroscopic data, aiding in the structural confirmation of molecules. researchgate.netresearchgate.net

NMR Spectroscopy

Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (δ) and spin-spin coupling constants. nih.gov To improve accuracy, the raw computed isotropic shielding values are often linearly scaled against experimental data for a set of known compounds. youtube.com

For this compound, key predictions would include:

¹H NMR: Distinct signals for the aromatic protons, the -NH2 protons, and the protons of the cyclopropyl ring.

¹³C NMR: Resonances for the aromatic carbons (with C-F coupling) and the cyclopropyl carbons.

¹⁹F NMR: A single resonance whose chemical shift is sensitive to the electronic environment. DFT methods have been specifically benchmarked for predicting ¹⁹F chemical shifts in fluoroaromatic compounds. nih.gov

Table 2: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound Predicted values are based on DFT/GIAO calculations and typical chemical shift ranges for analogous structures. Coupling patterns are omitted for simplicity.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (H4, H5, H6) | 6.5 - 7.2 |

| ¹H | Amine (NH₂) | 3.5 - 4.5 |

| ¹H | Cyclopropyl (CH, CH₂) | 0.5 - 2.5 |

| ¹⁹F | C3-F | -110 to -130 |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Theoretical vibrational and electronic spectra can be calculated to compare with experimental results.

IR Spectrum: DFT calculations can predict the vibrational frequencies and intensities of a molecule. chemrxiv.org For this compound, characteristic vibrational modes would include N-H stretching of the amine, C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and the C-F stretching frequency.

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netmdpi.com The electronic spectrum of an aniline derivative is typically characterized by π → π* transitions within the benzene ring, which are influenced by the electronic effects of the substituents. nih.gov

Table 3: Predicted Key IR and UV-Vis Absorption Data for this compound Predicted values based on DFT and TD-DFT calculations on similar substituted anilines.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Wavenumber (cm⁻¹) | 3400 - 3500 | N-H asymmetric/symmetric stretching |

| Wavenumber (cm⁻¹) | 3000 - 3100 | Aromatic/Cyclopropyl C-H stretching | |

| Wavenumber (cm⁻¹) | 1580 - 1620 | Aromatic C=C stretching | |

| Wavenumber (cm⁻¹) | 1200 - 1300 | C-F stretching | |

| UV-Vis | λ_max 1 (nm) | ~240 - 250 | π → π* transition |

| λ_max 2 (nm) | ~285 - 295 | π → π* transition (charge transfer character) |

Advanced Spectroscopic and Crystallographic Methodologies in Structural and Electronic Characterization Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Cyclopropyl-3-fluoroaniline. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, offering insights into the connectivity and electronic environment of the molecule.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound.

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY is expected to show correlations between the methine proton of the cyclopropyl (B3062369) group and its adjacent methylene (B1212753) protons. Additionally, correlations among the aromatic protons on the aniline (B41778) ring would be observed, confirming their relative positions. youtube.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in both the cyclopropyl and the aromatic moieties of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is vital for establishing the connectivity of different molecular fragments. columbia.edu Key expected HMBC correlations for this compound would include cross-peaks between the cyclopropyl protons and the aromatic carbons C2 and C3, confirming the attachment of the cyclopropyl ring to the aniline core. Correlations between the amine protons and adjacent aromatic carbons would further solidify the structural assignment.

Predicted ¹H and ¹³C NMR Data and Expected 2D Correlations:

Interactive Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Key 2D Correlations |

| Aromatic H4 | ~6.8 - 7.2 | - | COSY: H5HMBC: C2, C3, C5, C6 |

| Aromatic H5 | ~6.5 - 6.9 | - | COSY: H4, H6HMBC: C1, C3, C4, C6 |

| Aromatic H6 | ~6.6 - 7.0 | - | COSY: H5HMBC: C1, C2, C4, C5 |

| NH₂ | ~3.5 - 4.5 | - | HMBC: C1, C2, C6 |

| Cyclopropyl CH | ~1.8 - 2.2 | ~15 - 20 | COSY: CH₂HSQC: C-methineHMBC: C2, C3, C-methylene |

| Cyclopropyl CH₂ | ~0.6 - 1.0 | ~5 - 10 | COSY: CHHSQC: C-methyleneHMBC: C2, C-methine |

| **C1 (C-NH₂) ** | - | ~145 - 150 | HMBC: H5, H6, NH₂ |

| C2 (C-cyclopropyl) | - | ~120 - 125 | HMBC: H4, H6, Cyclopropyl H |

| C3 (C-F) | - | ~160 - 165 (d, ¹JCF ≈ 240-250 Hz) | HMBC: H4, H5, Cyclopropyl H |

| C4 | - | ~115 - 120 | HMBC: H4, H5, H6 |

| C5 | - | ~125 - 130 | HMBC: H4, H5, H6 |

| C6 | - | ~110 - 115 | HMBC: H4, H5, H6, NH₂ |

Pharmaceutical compounds often exhibit polymorphism, where they can exist in different crystalline forms with varying physical properties. nih.govjeol.com Solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms. For this compound, ssNMR, particularly ¹³C and ¹⁹F ssNMR, could be employed to: nih.gov

Identify and differentiate polymorphs: Different crystal packing arrangements in polymorphs lead to distinct chemical shifts in their ssNMR spectra. jeol.com

Characterize amorphous content: ssNMR can quantify the amount of amorphous material in a crystalline sample, which is crucial for stability and dissolution studies.

Probe intermolecular interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state.

The chemical shifts of the aromatic protons and carbons in this compound are sensitive to the electronic effects of the substituents. acs.org

Fluorine Substituent: The highly electronegative fluorine atom at the C3 position is expected to exert a strong electron-withdrawing inductive effect, leading to a significant downfield shift for the directly attached carbon (C3) and influencing the chemical shifts of the neighboring protons and carbons. reddit.com

Amino Group: The amino group is a strong electron-donating group through resonance, which would lead to an upfield shift of the ortho (C2, C6) and para (C4) carbon signals relative to benzene (B151609).

The interplay of these electronic effects would result in a distinct pattern of chemical shifts in the aromatic region of the NMR spectrum, providing valuable information about the electron distribution within the molecule.

Mass Spectrometry for Reaction Monitoring and Advanced Product Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₉H₁₀FN), the expected exact mass can be calculated.

Predicted HRMS Data for this compound:

Interactive Table: Predicted High-Resolution Mass Data

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₁₁FN⁺ | 152.0870 |

| [M]⁺• | C₉H₁₀FN⁺• | 151.0792 |

This precise mass measurement is instrumental in confirming the identity of the compound in a sample and distinguishing it from other molecules with the same nominal mass.

The fragmentation pattern of this compound in the mass spectrometer provides a fingerprint that can be used for structural confirmation and for differentiating it from its isomers. The fragmentation is expected to be influenced by the presence of the aromatic ring, the amino group, the fluorine atom, and the cyclopropyl group. libretexts.orgwikipedia.org

Plausible Fragmentation Pathways:

Loss of a hydrogen atom: Formation of an [M-1]⁺ ion is a common fragmentation for anilines.

Loss of HCN: A characteristic fragmentation of anilines involves the loss of hydrogen cyanide.

Loss of ethylene (B1197577) from the cyclopropyl ring: The cyclopropyl group can undergo ring-opening and subsequent fragmentation, leading to the loss of a neutral ethylene molecule (28 Da). docbrown.info

Loss of a fluorine radical: Cleavage of the C-F bond, though strong, can occur.

Retro-Diels-Alder (RDA)-type fragmentation of the aniline ring: This can lead to the cleavage of the aromatic ring.

Isomer Differentiation:

The specific substitution pattern of this compound would likely lead to a unique fragmentation pattern compared to its isomers (e.g., 4-Cyclopropyl-3-fluoroaniline or 2-Cyclopropyl-5-fluoroaniline). The relative positions of the bulky cyclopropyl group and the fluorine atom would influence the stability of the resulting fragment ions. For instance, steric interactions could favor or hinder certain fragmentation pathways. By carefully analyzing the relative abundances of specific fragment ions, it would be possible to distinguish between different positional isomers. semanticscholar.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsion angles. Such an analysis would reveal the spatial orientation of the cyclopropyl and fluoro substituents relative to the aniline ring.

Although specific crystallographic data for this compound has not been detailed in publicly available literature, the methodology would involve crystallizing the compound and irradiating the crystal with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined. Key parameters obtained from this analysis include the unit cell dimensions (the fundamental repeating block of the crystal) and the space group (which describes the symmetry elements of the crystal). For instance, related aniline derivatives often crystallize in monoclinic or orthorhombic systems, such as the monoclinic space groups P2₁/c or C2/c. nih.gov

Table 1: Key Parameters from a Hypothetical X-ray Crystallography Study of this compound

| Parameter | Expected Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic geometry of the unit cell. |

| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry operations within the crystal. cam.ac.ukwikipedia.org |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) | Defines the size and shape of the repeating unit. |

| Bond Lengths (Å) | C-N, C-F, C-C | Provides precise measurements of atomic connectivity. |

| Bond Angles (°) | Angles within the rings and substituents | Defines the molecular geometry. |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking | Explains the forces holding the crystal lattice together. researchgate.net |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, these methods would confirm the presence of the amine, aromatic ring, cyclopropyl, and fluoro groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific functional groups. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed around 1250-1350 cm⁻¹. Aromatic C-H stretching typically occurs just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring would produce bands in the 1450-1600 cm⁻¹ range. The presence of the cyclopropyl group would be indicated by C-H stretching vibrations around 3100-3000 cm⁻¹ and characteristic ring deformation (scissoring) modes near 1000-1025 cm⁻¹. The C-F stretching vibration is expected to give a strong absorption band in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and sharp signals in the Raman spectrum. The symmetric N-H stretching vibration would also be Raman active. Due to the different selection rules, some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, making the combination of both techniques powerful for a complete vibrational analysis.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | IR, Raman |

| Cyclopropyl C-H Stretch | Cyclopropyl Ring | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | IR, Raman |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | IR |

| C-N Stretch | Aryl Amine | 1250 - 1350 | IR |

| C-F Stretch | Fluoroaromatic | 1000 - 1400 | IR |

| Cyclopropyl Ring Deformation | Cyclopropyl Ring | 1000 - 1025 | IR |